5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 7 with a 5-fluoro-2-methoxybenzenesulfonamide moiety. The structure combines fluorinated aromatic systems and sulfonamide linkages, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
5-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-21-11-7-17(24)13-22(21)32(27,28)25-18-8-4-15-3-2-12-26(20(15)14-18)33(29,30)19-9-5-16(23)6-10-19/h4-11,13-14,25H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBMGDMBJVOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
- Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
- Substituents :
- Position 2 : Trifluoroacetyl group (electron-withdrawing, increases lipophilicity).
- Position 6 : Sulfonamide linked to a cyclopropylethyl-fluorophenyl group (bulky, hydrophobic).
- Synthesis : Scalable to 100 g, involving bromo intermediates and sulfonyl chlorides .
- Implications : The trifluoroacetyl group may enhance metabolic stability compared to the target’s fluorobenzenesulfonyl group, while the cyclopropylethyl substituent introduces steric hindrance absent in the target.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()
- Core Structure: Benzenesulfonamide with an oxadiazole heterocycle (vs. tetrahydroquinoline in the target).
- Substituents :
- Position 1 : 4-Chlorobenzylsulfanyl group (increases lipophilicity and steric bulk).
- Position 4 : Methyl group (modest electron-donating effect).
- Implications : The chloro substituent may enhance membrane permeability relative to the target’s methoxy group, but the absence of fluorine could reduce metabolic stability.
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects : The target’s fluorobenzenesulfonyl group balances electron withdrawal and metabolic stability, whereas ’s trifluoroacetyl group may overly increase lipophilicity, risking off-target interactions .
- Steric Considerations : ’s cyclopropylethyl group could hinder target binding compared to the target’s smaller methoxy substituent.
- Heterocyclic Influence: ’s oxadiazole core offers rigidity but lacks the tetrahydroquinoline scaffold’s conformational flexibility, which is critical for binding certain enzymes .
Notes
- Further experimental studies (e.g., enzymatic assays, pharmacokinetic profiling) are required to validate hypotheses.
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